
2-Chloro-3,8-bis(methoxymethoxy)-10H-phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3,8-bis(methoxymethoxy)-10H-phenothiazine is a derivative of phenothiazine, a class of compounds known for their diverse applications in medicine, agriculture, and industry. Phenothiazine derivatives are particularly noted for their use as antipsychotic agents, antihistamines, and in the treatment of parasitic infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,8-bis(methoxymethoxy)-10H-phenothiazine typically involves the chlorination of 3,8-bis(methoxymethoxy)-10H-phenothiazine. This can be achieved through electrophilic aromatic substitution using chlorine gas or other chlorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and the concentration of reactants to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3,8-bis(methoxymethoxy)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding phenothiazine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiparasitic properties.
Medicine: Potential use in the development of new therapeutic agents, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-3,8-bis(methoxymethoxy)-10H-phenothiazine would depend on its specific application. In medicinal chemistry, phenothiazine derivatives typically exert their effects by interacting with neurotransmitter receptors in the brain, such as dopamine and serotonin receptors. This interaction can modulate neurotransmitter activity, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: A well-known antipsychotic agent.
Thioridazine: Another antipsychotic with similar structural features.
Promethazine: An antihistamine and antiemetic.
Uniqueness
2-Chloro-3,8-bis(methoxymethoxy)-10H-phenothiazine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other phenothiazine derivatives. Its methoxymethoxy groups could influence its solubility, reactivity, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
61588-51-0 |
|---|---|
Molekularformel |
C16H16ClNO4S |
Molekulargewicht |
353.8 g/mol |
IUPAC-Name |
2-chloro-3,8-bis(methoxymethoxy)-10H-phenothiazine |
InChI |
InChI=1S/C16H16ClNO4S/c1-19-8-21-10-3-4-15-12(5-10)18-13-6-11(17)14(22-9-20-2)7-16(13)23-15/h3-7,18H,8-9H2,1-2H3 |
InChI-Schlüssel |
HFGNFASRAFRKER-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=CC2=C(C=C1)SC3=CC(=C(C=C3N2)Cl)OCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584233.png)


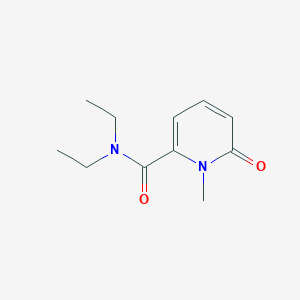
![1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14584268.png)
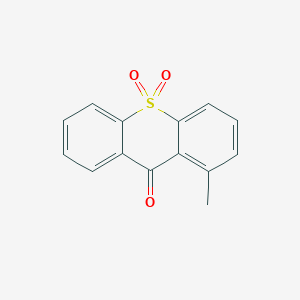
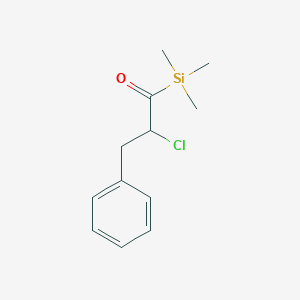
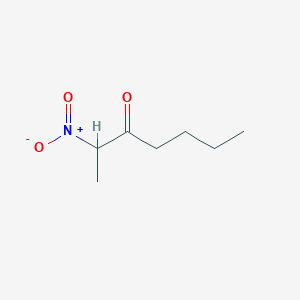
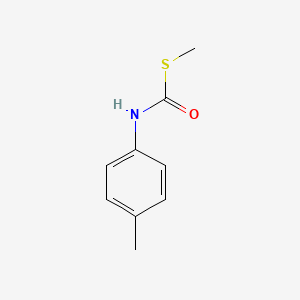

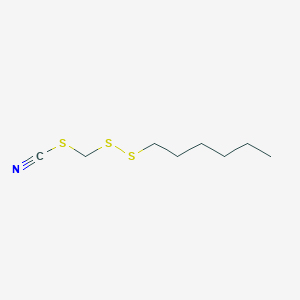
![N-[2,2-Bis(hexyloxy)ethyl]-2-bromo-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14584290.png)
![Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584298.png)

